Product packaging for 8-Methoxy Entecavir(Cat. No.:CAS No. 2349444-69-3)

8-Methoxy Entecavir

Cat. No.: B1487211
CAS No.: 2349444-69-3
M. Wt: 307.31 g/mol
InChI Key: STXDLYSFRKKGPP-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Entecavir as a Reference Nucleoside Analog Antiviral Agent

Entecavir is a highly potent and selective antiviral agent belonging to the class of carbocyclic nucleoside analogs. drugbank.compatsnap.com Specifically, it is a guanosine (B1672433) nucleoside analog used extensively for the treatment of chronic hepatitis B virus (HBV) infection. drugbank.comnih.govnih.gov Its mechanism of action involves the inhibition of HBV DNA polymerase, a critical enzyme in the virus's replication cycle. patsnap.comnih.gov Entecavir undergoes intracellular phosphorylation to its active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate. drugbank.compatsnap.com This action effectively inhibits all three key functions of the viral polymerase: base priming, reverse transcription of the negative DNA strand, and synthesis of the positive DNA strand. drugbank.com The high potency and a high genetic barrier to resistance have established Entecavir as a cornerstone in antiviral therapy. nih.govxiahepublishing.com

Identification of 8-Methoxy Entecavir as a Structural Analog and Synthetic Impurity of Entecavir

This compound is recognized primarily as a synthetic impurity and a close structural analog of Entecavir. acanthusresearch.com Its chemical name is 2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1,9-dihydro-6H-purin-6-one. The core structural difference lies in the substitution at the 8th position of the purine (B94841) ring. While Entecavir has a hydrogen atom at this position, this compound features a methoxy (B1213986) (-OCH3) group. nih.gov This modification, though seemingly minor, alters the molecule's chemical properties. Such impurities can arise during the complex multi-step synthesis of the active pharmaceutical ingredient (API), Entecavir, potentially from side reactions or the presence of related starting materials. nih.govrsc.org The European Pharmacopoeia (EP) lists this compound as "Entecavir EP Impurity E". cymitquimica.com

Table 1: Comparison of Entecavir and this compound

Property Entecavir This compound
IUPAC Name 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one nih.gov
Molecular Formula C12H15N5O3 C13H17N5O4 acanthusresearch.comaxios-research.com
Molecular Weight 277.28 g/mol 307.31 g/mol axios-research.com
Key Structural Difference Hydrogen at position 8 of the purine ring Methoxy group (-OCH3) at position 8 of the purine ring nih.gov

Rationale for Academic Investigation of Synthetic Impurities and Related Compounds in Drug Discovery

The investigation of synthetic impurities is a critical aspect of pharmaceutical development and quality control. Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification, characterization, and control of impurities present in drug substances at levels of 0.10% or higher. globalresearchonline.net The rationale for this stringent oversight is multifaceted:

Safety and Efficacy: The presence of unwanted chemicals, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. globalresearchonline.net

Process Understanding: Studying impurities provides valuable insights into the synthetic process, helping to identify potential side reactions and degradation pathways. nih.gov This knowledge is crucial for optimizing manufacturing processes to maximize the yield of the API and minimize the formation of unwanted byproducts.

Development of Analytical Methods: The synthesis and isolation of impurities are necessary to create pure reference standards. These standards are essential for developing and validating selective analytical methods (like HPLC) to accurately quantify the impurity in the final drug substance. globalresearchonline.net

Potential for New Discoveries: While often viewed as undesirable, the study of related compounds can occasionally lead to the discovery of new molecules with interesting biological activities.

Scope and Objectives of Research on this compound as a Model System for Impurity Studies

Research focused on this compound serves as a practical model for impurity profiling in pharmaceutical manufacturing. The primary objectives of such research include:

Synthesis and Characterization: Developing a reliable synthetic route to produce pure this compound as a reference standard. This involves detailed structural elucidation using modern analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography.

Analytical Method Development: Creating and validating robust analytical methods to detect and quantify this compound in batches of Entecavir API. This ensures that its presence is monitored and controlled within the strict limits set by pharmacopoeial standards and regulatory agencies. globalresearchonline.net

Understanding Formation Pathways: Investigating the reaction conditions under which this compound is formed during the synthesis of Entecavir. This knowledge allows for the refinement of the manufacturing process to prevent or minimize its formation.

Biological Activity Assessment: Although primarily an impurity, evaluating the biological activity of this compound is a component of its qualification. This involves in vitro testing to determine if it possesses any significant pharmacological or toxicological effects. europa.eu

Table 2: Research Focus on this compound

Research Area Key Objectives

| Synthetic Chemistry | - Develop and optimize synthetic routes for this compound.

  • Isolate and purify the compound for use as a reference standard. | | Analytical Chemistry | - Develop sensitive and specific methods for detection and quantification (e.g., HPLC, LC-MS).
  • Characterize the compound using spectroscopic methods (NMR, IR, MS). | | Process Chemistry | - Identify the origin and formation mechanism of the impurity during Entecavir synthesis. nih.gov
  • Establish control strategies to minimize its presence in the final product. | | Regulatory Science | - Qualify the impurity by establishing its biological safety profile at specified levels. europa.eu
  • Ensure compliance with regulatory guidelines for pharmaceutical impurities. globalresearchonline.net |
  • Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C13H17N5O4 B1487211 8-Methoxy Entecavir CAS No. 2349444-69-3

    3D Structure

    Interactive Chemical Structure Model





    Properties

    CAS No.

    2349444-69-3

    Molecular Formula

    C13H17N5O4

    Molecular Weight

    307.31 g/mol

    IUPAC Name

    2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one

    InChI

    InChI=1S/C13H17N5O4/c1-5-6(4-19)8(20)3-7(5)18-10-9(15-13(18)22-2)11(21)17-12(14)16-10/h6-8,19-20H,1,3-4H2,2H3,(H3,14,16,17,21)/t6-,7-,8-/m0/s1

    InChI Key

    STXDLYSFRKKGPP-FXQIFTODSA-N

    SMILES

    COC1=NC2=C(N1C3CC(C(C3=C)CO)O)N=C(NC2=O)N

    Isomeric SMILES

    COC1=NC2=C(N1[C@H]3C[C@@H]([C@H](C3=C)CO)O)N=C(NC2=O)N

    Canonical SMILES

    COC1=NC2=C(N1C3CC(C(C3=C)CO)O)N=C(NC2=O)N

    Origin of Product

    United States

    Chemical Synthesis and Elucidation of Formation Pathways of 8 Methoxy Entecavir

    General Synthetic Strategies for Entecavir and Related Carbocyclic Nucleoside Analogs

    The synthesis of Entecavir and its analogs has been approached through various strategic routes, primarily focusing on the stereoselective construction of the substituted cyclopentane (B165970) core and its subsequent coupling with a guanine (B1146940) derivative.

    One of the earliest and most prominent strategies for Entecavir synthesis commences with (S)-(+)-carvone . This route involves a Favorskii rearrangement-elimination-epimerization sequence to establish the cyclopentene (B43876) skeleton. oup.com Further steps include a Baeyer-Villiger oxidation and a directed homoallylic epoxidation to introduce the necessary hydroxyl groups with the correct stereochemistry for the subsequent Mitsunobu reaction. oup.com

    Another common approach utilizes cyclopentadienyl (B1206354) as a starting material. ub.edu This method involves the functionalization of the cyclopentadienyl ring to introduce the required substituents. A key step in some variations of this route is a radical cycloaddition reaction to form the cyclopentane ring. ub.edu

    Syntheses starting from D-ribose have also been developed. These methods leverage the existing chirality of the sugar to construct the carbocyclic core. acs.orgnih.gov A key intermediate in some of these syntheses is an allylic alcohol derived from D-ribose. nih.gov

    More recent strategies have focused on improving efficiency and reducing the number of steps. One such approach starts from the commercially available 4-hydroxycyclopent-2-enone , achieving the synthesis in a limited number of steps through key reactions like a lipase-mediated kinetic resolution and a stereocontrolled copper-catalyzed Michael addition–elimination. mdpi.com Other innovative methods include the use of a Pd-catalyzed enyne borylative cyclization to construct the highly substituted cyclopentene scaffold with high stereoselectivity. cdnsciencepub.com

    The final key step in many of these synthetic strategies is the coupling of the fully functionalized cyclopentane moiety with a protected guanine derivative, often accomplished via a Mitsunobu reaction . ub.eduo2hdiscovery.cosynzeal.com

    Detailed Analysis of Reaction Steps and Intermediates Susceptible to 8-Methoxy Entecavir Formation

    The formation of this compound as an impurity is most likely to occur during the functionalization of the purine (B94841) base or in subsequent steps where the purine ring is exposed to specific reagents and conditions.

    Investigation of Purine Base Functionalization Pathways

    The introduction of the guanine moiety is a critical step where side reactions can occur. Typically, a protected form of guanine, such as 2-amino-6-chloropurine (B14584) or 2-amino-6-benzyloxypurine, is coupled with the carbocyclic core. ub.eduacs.org The subsequent conversion of this intermediate to guanine involves hydrolysis or debenzylation.

    The C8 position of the purine ring is known to be susceptible to both electrophilic and nucleophilic attack. mdpi.com While the N7 position is generally more nucleophilic, factors such as steric hindrance and the presence of protecting groups can influence the reactivity of the C8 position. Computational studies have shown that hydrogen bonding in protic solvents can shield the N7 position, making the C8 position more susceptible to attack. nih.gov

    Examination of Cyclopentane Ring Modifications and Stereoselective Syntheses

    The synthesis of the carbocyclic core of Entecavir involves a series of complex stereoselective reactions to create the desired stereoisomer. Various approaches have been developed to control the stereochemistry of the densely substituted cyclopentane ring. mdpi.comcdnsciencepub.como2hdiscovery.comyexperiment.org These methods include:

    Chiral pool synthesis: Starting from chiral precursors like (S)-(+)-carvone or D-ribose. acs.orgnih.gov

    Asymmetric catalysis: Employing chiral catalysts to induce stereoselectivity, such as in lipase-mediated resolutions or Pd-catalyzed cyclizations. mdpi.comcdnsciencepub.com

    Substrate-controlled reactions: Utilizing existing stereocenters in an intermediate to direct the stereochemical outcome of subsequent reactions.

    While the primary focus of these strategies is the stereochemistry of the cyclopentane ring, the reagents and conditions used in these steps could potentially create an environment for the modification of the purine ring in later stages of the synthesis.

    Mechanistic Postulation of Methoxy (B1213986) Group Introduction at the 8-Position

    The introduction of a methoxy group at the C8 position of the purine ring of Entecavir is an undesired side reaction. The mechanism likely involves the reaction of a reactive Entecavir intermediate with a methoxy source, such as methanol (B129727), which is a common solvent in organic synthesis.

    Role of Specific Reagents, Solvents, and Catalytic Systems in Undesired Alkylation/Alkoxylation

    The use of methanol (MeOH) as a solvent or co-solvent in various steps of the synthesis is a primary suspect for the formation of this compound. Methanol can act as a nucleophile, and under certain conditions, it can attack the C8 position of the guanine ring.

    Several scenarios could facilitate this undesired alkoxylation:

    Radical Reactions: The C8 position of guanine derivatives can undergo radical-based alkylation. rsc.org If radical species are generated during the synthesis, for example, through the use of radical initiators or certain transition metal catalysts, they could react with methanol to form a methoxy radical, which could then attack the C8 position.

    Oxidative Conditions: The presence of oxidizing agents could activate the C8 position, making it more susceptible to nucleophilic attack by methanol.

    Copper Catalysis: Copper-catalyzed intramolecular alkoxylation of purine nucleosides has been reported to form cyclopurine nucleosides, demonstrating the reactivity of the C8 position under these conditions. acs.org While this is an intramolecular reaction, it highlights the potential for copper catalysts to promote C-O bond formation at the C8 position. If methanol is present, an intermolecular reaction could potentially occur.

    Acidic or Basic Conditions: Deprotection steps, which often involve acidic or basic conditions, can alter the electronic properties of the purine ring and potentially favor side reactions. For instance, the use of sodium methoxide (B1231860) (NaOMe) in methanol is a common method for deacetylation in nucleoside chemistry. researchgate.net While intended for the sugar moiety, it creates a strongly nucleophilic methoxide anion that could potentially react at the C8 position, especially if the position is activated.

    Exploration of Reaction Thermodynamics and Kinetics Favoring Impurity Formation

    The formation of this compound is an impurity and therefore, kinetically or thermodynamically, a less favored product than Entecavir itself. However, under specific reaction conditions, the energy barrier for its formation might be lowered, leading to its presence in detectable amounts.

    Studies on 8-substituted guanosine (B1672433) derivatives have shown that the introduction of a bulky substituent at the 8-position can significantly influence the conformation of the N-glycosidic bond, favoring the syn conformation over the anti conformation that is predominant in natural Watson-Crick base pairing. nih.gov This conformational change can affect the thermodynamic stability of the molecule.

    The kinetics of the methoxylation reaction would depend on the concentration of the reactive species (the Entecavir intermediate and the methoxy source) and the reaction temperature. Even if the reaction is slow, prolonged reaction times or elevated temperatures during certain steps could lead to an accumulation of the 8-methoxy impurity.

    Isotopic Labeling Studies for Tracing Methoxy Group Origin

    The formation of this compound, an impurity observed during the synthesis of the antiviral drug Entecavir, raises significant questions regarding the origin of the methoxy group at the C8 position of the guanine base. While direct experimental evidence from isotopic labeling studies on this compound is not extensively documented in publicly available literature, we can postulate a scientifically grounded hypothesis for tracing the methoxy group's origin based on established principles of organic chemistry and tracer studies in analogous biochemical systems.

    Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and metabolic pathways. By introducing a molecule containing an isotope of a particular element, researchers can track the path of that element through a series of chemical transformations. In the context of this compound, the primary goal would be to determine the source of the oxygen and the methyl group that constitute the methoxy moiety (-OCH₃).

    A plausible hypothesis is that the methoxy group arises from a reaction involving a methanol (CH₃OH) or a similar methoxy-donating species present in the reaction mixture, either as a solvent or a reagent impurity. To test this hypothesis, a series of experiments utilizing isotopically labeled methanol could be designed.

    Hypothetical Isotopic Labeling Experiment:

    The core of the investigation would involve the synthesis of Entecavir under conditions known to produce the this compound impurity, but with the inclusion of isotopically labeled methanol. Two key isotopes would be employed:

    ¹⁸O-labeled methanol (CH₃¹⁸OH): This would be used to trace the origin of the oxygen atom in the methoxy group. If the oxygen in this compound is derived from methanol, the resulting impurity will be mass-shifted due to the presence of the heavier ¹⁸O isotope.

    ¹³C-labeled methanol (¹³CH₃OH): This would be used to trace the origin of the methyl group. If the methyl group comes from methanol, the resulting this compound will incorporate the ¹³C isotope.

    The experimental setup would involve running parallel reactions. A control reaction would use standard, unlabeled methanol. The experimental reactions would use either ¹⁸O-labeled or ¹³C-labeled methanol. After the reaction is complete, the resulting product mixture would be analyzed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

    Expected Results and Interpretation:

    The anticipated outcomes of this hypothetical study are detailed in the data table below. The detection of a mass shift corresponding to the incorporation of ¹⁸O or ¹³C in the this compound product would provide strong evidence that methanol is the source of the methoxy group.

    Interactive Data Table: Hypothetical Isotopic Labeling Study of this compound

    Labeled PrecursorAnalytical TechniqueExpected Observation in this compoundInterpretation
    None (Control)HRMSMolecular ion peak at m/z 308.1353 (for [M+H]⁺)Baseline measurement for the natural isotopic abundance.
    CH₃¹⁸OHHRMSMolecular ion peak shifted by ~2 Da to m/z 310.1396 (for [M+H]⁺)The oxygen atom of the methoxy group originates from methanol.
    ¹³CH₃OHHRMSMolecular ion peak shifted by ~1 Da to m/z 309.1387 (for [M+H]⁺)The methyl group of the methoxy moiety originates from methanol.
    ¹³CH₃OH¹³C NMRSignificant enhancement of the signal corresponding to the methoxy carbon.Confirms the origin of the methyl group from the labeled methanol precursor.

    The formation of 8-substituted guanine derivatives, such as 8-methoxyguanine, can occur through various chemical pathways. In some instances, these modifications can arise from radical reactions. For example, guanine is known to be susceptible to reactions with methyl radicals, which can lead to the formation of methoxyguanine.

    Further detailed mechanistic studies, potentially employing computational modeling alongside isotopic labeling, would be invaluable in fully elucidating the precise reaction pathway for the formation of this compound. Understanding the origin and mechanism of formation of this impurity is critical for optimizing the synthesis of Entecavir and ensuring the purity of the final active pharmaceutical ingredient.

    Analytical Methodologies for Identification, Isolation, and Quantitative Profiling of 8 Methoxy Entecavir

    Advanced Chromatographic Techniques for Separation from Entecavir and Other Related Substances

    Chromatographic methods are fundamental for separating 8-Methoxy Entecavir from the active pharmaceutical ingredient (API), Entecavir, and other process-related impurities and degradation products. The structural similarity between these compounds necessitates the development of highly selective and efficient separation techniques.

    High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine analysis and quality control of Entecavir and its impurities. researchgate.netresearchgate.netjcsp.org.pk The development of a robust, stability-indicating HPLC method is crucial for accurately quantifying this compound.

    Method development typically involves the systematic optimization of several parameters to achieve adequate separation. These parameters include the choice of stationary phase, mobile phase composition, pH, flow rate, and detector wavelength. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a C18 column. researchgate.netscribd.com

    A typical HPLC method for the analysis of Entecavir and its related substances, including this compound, would be validated according to the International Council for Harmonisation (ICH) guidelines. smolecule.com Validation ensures the method is specific, linear, accurate, precise, and robust.

    Table 1: Illustrative HPLC Method Parameters for the Analysis of Entecavir and Related Substances

    ParameterCondition
    Column C18, 250 mm x 4.6 mm, 5 µm
    Mobile Phase Methanol (B129727):Water (50:50 v/v)
    Flow Rate 0.8 mL/min
    Detection Wavelength 254 nm
    Column Temperature 25°C
    Injection Volume 20 µL
    Retention Time (Entecavir) ~4.1 minutes
    This table presents a general method; specific retention times for this compound would be determined during method development and validation.

    The limit of detection (LOD) and limit of quantitation (LOQ) for impurities are critical parameters. For Entecavir analysis, LOD and LOQ have been reported in the ranges of 0.372 µg/mL and 1.128 µg/mL, respectively, demonstrating the high sensitivity of the HPLC methods. researchgate.net

    Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. scirp.org These benefits are particularly valuable for resolving closely related impurities like this compound from the main Entecavir peak. UPLC systems utilize columns with sub-2 µm particles, leading to sharper and more defined peaks.

    The transfer of an existing HPLC method to a UPLC system involves scaling the parameters, such as flow rate and gradient times, to the smaller column dimensions. This allows for a significant reduction in run time while maintaining or improving the separation efficiency. chemsrc.com

    Table 2: Representative UPLC Method Parameters for Impurity Profiling

    ParameterCondition
    Column Acquity UPLC® HSS C18, 100 mm x 2.1 mm, 1.8 µm
    Mobile Phase A 5mM Ammonium Dihydrogen Orthophosphate buffer
    Mobile Phase B Acetonitrile:Methanol (80:20 v/v)
    Flow Rate 0.3 mL/min
    Detection Wavelength 225 nm
    Column Temperature 35°C
    Run Time ~10 minutes
    This table illustrates a general UPLC method for impurity analysis. Specific gradient elution conditions would be optimized for the separation of this compound.

    Entecavir possesses three chiral centers, leading to the possibility of several stereoisomers. scielo.br this compound also contains these chiral centers. Chiral chromatography is essential for the separation of these stereoisomers to ensure the stereoisomeric purity of the drug substance.

    Chiral stationary phases (CSPs) are employed to differentiate between enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of Entecavir and its isomers. researchgate.net

    A reported chiral HPLC method for separating five of Entecavir's optical isomers utilized a Chiralpak AD-H column under normal-phase conditions. researchgate.net The mobile phase consisted of n-hexane, isopropanol, ethanol, and diethylamine. Such a method would be the basis for developing a specific chiral separation method to resolve this compound from its potential stereoisomers and from the stereoisomers of Entecavir.

    Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

    Spectroscopic Characterization for Definitive Structural Elucidation

    Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, confirming its identity and differentiating it from Entecavir and other related compounds.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon framework. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons.

    The key structural difference between Entecavir and this compound is the presence of a methoxy (B1213986) group (-OCH₃) at the C8 position of the purine (B94841) ring in the latter. This will result in distinct chemical shifts in both the ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, a singlet corresponding to the methoxy protons would be expected around 3.9-4.0 ppm. In the ¹³C NMR spectrum, the C8 carbon would show a significant downfield shift due to the attached oxygen, and a new signal for the methoxy carbon would appear around 55-60 ppm.

    Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

    Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
    C2 -~155
    C4 -~148
    C5 -~118
    C6 -~158
    C8 -~150
    -OCH₃ ~3.95 (s, 3H)~58
    C1' ~5.0 (m, 1H)~55
    C2' ~5.2 & ~4.9 (s, 1H each)~110
    C3' ~2.5 (m, 1H)~45
    C4' ~4.6 (m, 1H)~78
    -CH₂OH ~3.6 (m, 2H)~62
    -OH Variable-
    -NH₂ Variable-
    -NH Variable-
    These are predicted values based on the structure of this compound and known NMR data for similar compounds. Actual values would be confirmed by experimental analysis.

    High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of a molecule with high precision, which in turn allows for the calculation of its elemental composition. This is a critical step in confirming the identity of a compound. For this compound (C₁₃H₁₇N₅O₄), the theoretical exact mass can be calculated.

    Table 4: High-Resolution Mass Spectrometry Data for this compound

    ParameterValue
    Molecular Formula C₁₃H₁₇N₅O₄
    Calculated Exact Mass [M+H]⁺ 308.1302
    Experimental HRMS analysis would aim to measure a mass that corresponds to this calculated value within a very low tolerance (typically <5 ppm).

    The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, helping to distinguish this compound from its isomers.

    Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

    Spectroscopic methods are fundamental tools for the elucidation of molecular structures. For this compound, a compound with multiple functional groups, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical data for its identification and characterization.

    Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. While a specific public spectrum for this compound is not available, the expected absorption regions can be predicted based on its known functional groups. nih.govlibretexts.org A study on Entecavir utilized Fourier-Transform Infrared (FTIR) spectroscopy for identification and quantification, selecting the peak for the tertiary amine (–C-N) at 1115 cm⁻¹ for analysis. researchgate.net

    Key Functional Groups and Expected IR Absorption Ranges for this compound:

    Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
    O-H (Alcohol) Stretching, H-bonded 3500-3200 (Broad)
    N-H (Amine) Stretching 3500-3300
    C-H (Alkene, =C-H) Stretching 3100-3000
    C-H (Alkane, -C-H) Stretching 3000-2850
    C=O (Amide/Lactam) Stretching 1760-1670
    C=C (Alkene) Stretching 1680-1640
    C=C (Aromatic Ring) Stretching 1600-1400
    C-O (Methoxy Ether) Stretching 1150-1085 (Asymmetric)
    C-N (Amine/Amide) Stretching 1350-1000

    Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. It is highly useful for analyzing compounds with chromophores, such as the purine ring system in this compound. The absorption of UV light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

    For Entecavir, its parent compound, the maximum absorbance (λmax) in UV spectroscopy has been reported at approximately 254 nm to 257 nm. innovareacademics.inpharmasm.comwjpsonline.com Another study involving derivative spectrophotometry identified a peak for Entecavir at 293.6 nm. researchgate.net The introduction of the 8-methoxy group is expected to cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) due to its influence on the electronic distribution of the purine chromophore. The precise λmax for this compound would be determined by scanning a purified sample in a suitable solvent, such as methanol or a buffered solution. wjpsonline.com The linearity of detector response for Entecavir has been observed in the concentration range of 2-18 µg/ml. pharmasm.com

    Development and Qualification of Reference Standards for this compound

    A reference standard is a highly purified and well-characterized substance used for qualitative and quantitative analysis in pharmaceutical quality control. vwr.com this compound is recognized as an impurity of Entecavir, specifically "Entecavir EP Impurity E" and a "USP Impurity". nih.govaxios-research.compharmaffiliates.com As such, its reference standard is crucial for analytical method development, validation, and routine quality control of Entecavir drug substances and products. axios-research.com

    The development and qualification of a reference standard for this compound follows a rigorous, multi-step process, often aligned with guidelines from pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). vwr.comlgcstandards.com

    Steps in Development and Qualification:

    Synthesis and Purification: The compound is synthesized and then subjected to extensive purification using techniques like column chromatography to achieve a very high degree of purity. google.com

    Structural Elucidation: A comprehensive structural analysis is performed to confirm the chemical identity and structure of the compound. This involves a suite of analytical techniques:

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of atoms and confirm the connectivity of the molecule.

    Mass Spectrometry (MS): To confirm the molecular weight (307.31 g/mol ) and fragmentation pattern. nih.govaxios-research.com

    IR and UV Spectroscopy: To confirm the presence of key functional groups and chromophores as detailed in section 3.2.3.

    Purity Determination: The purity of the reference standard is a critical attribute and is determined using high-resolution chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC). The purity is often assessed by calculating the area percentage of the main peak, with a goal of achieving the highest possible purity (e.g., ≥98%). sigmaaldrich.com

    Characterization of Physicochemical Properties: Properties such as appearance, solubility, and water content (by Karl Fischer titration) are determined.

    Certification and Documentation: Once fully characterized, the batch is certified as a reference standard. A Certificate of Analysis (CoA) is issued, which documents all the characterization data, including the compound's identity, purity, assigned content, storage conditions, and expiration date. pharmaffiliates.com

    Collaborative Testing: To ensure accuracy and reproducibility, reference standards are often tested and evaluated by multiple independent laboratories, including regulatory, commercial, and academic labs. vwr.com

    The qualified reference standard for this compound serves as a benchmark against which production batches of Entecavir can be tested to ensure that this specific impurity is below the required safety thresholds. axios-research.com

    Impurity Profile Generation and Threshold Determination in Pharmaceutical Contexts

    Impurity profiling is the identification and quantification of all impurities present in a drug substance. researchgate.net For Entecavir, this compound is considered a process-related impurity that may arise during the synthesis of the active pharmaceutical ingredient (API). researchgate.net The generation of a comprehensive impurity profile is a regulatory requirement to ensure the safety and efficacy of the final drug product.

    Generation of Impurity Profile: The impurity profile is typically generated using a validated, stability-indicating analytical method, most commonly reverse-phase HPLC (RP-HPLC). innovareacademics.inresearchgate.net

    Method Development: A chromatographic method is developed to separate the main API (Entecavir) from all its potential impurities, including this compound, degradation products, and intermediates. innovareacademics.in

    Forced Degradation Studies: The API is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products. This helps to demonstrate the specificity of the analytical method and identify potential degradants that could form during storage. innovareacademics.inresearchgate.net

    Analysis of Batches: Multiple batches of the API manufactured by the proposed commercial process are analyzed to identify and quantify the impurities that are consistently present. fda.gov Representative chromatograms from these analyses serve as the impurity profile. fda.gov

    Threshold Determination: Regulatory agencies like the U.S. Food and Drug Administration (FDA), guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A for impurities in new drug substances), have established thresholds for impurities. fda.gov These thresholds dictate the level at which an impurity must be reported, identified, and qualified.

    ICH Impurity Thresholds for New Drug Substances:

    Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
    ≤ 2 g/day 0.05% 0.10% or 1.0 mg per day intake (whichever is lower) 0.15% or 1.0 mg per day intake (whichever is lower)
    > 2 g/day 0.03% 0.05% 0.05%

    (Source: Adapted from ICH Q3A(R2) Guidelines) fda.gov

    Reporting Threshold: The level above which an impurity must be reported in the drug substance specification.

    Identification Threshold: The level above which an impurity's structure must be determined. As this compound is a known structure, this involves confirming its presence.

    Qualification Threshold: The level above which an impurity must be justified from a safety perspective. This involves gathering toxicological data to demonstrate that the impurity is safe at the proposed specification level.

    For this compound, its presence in Entecavir batches would be monitored. If its level exceeds the identification threshold, its identity is confirmed against the qualified reference standard. If it exceeds the qualification threshold, its safety must be ensured. The final specification for the drug substance will include a specific acceptance criterion (limit) for this compound. fda.gov

    Structural Analysis and Conformational Impact of the 8 Methoxy Moiety

    Three-Dimensional Structural Modeling and Energy Minimization of 8-Methoxy Entecavir

    The three-dimensional structure of this compound is characterized by the core guanine (B1146940) analogue structure of entecavir, which includes a cyclopentyl ring attached to the purine (B94841) base. The key distinction is the presence of a methoxy (B1213986) (-OCH₃) group at the C8 position of the purine ring.

    Energy minimization calculations would reveal the lowest energy conformation of the molecule, considering bond lengths, bond angles, and dihedral angles. For this compound, a significant aspect of its structure is the orientation of the methoxy group relative to the purine ring and the conformation of the N-glycosidic bond, which links the purine base to the cyclopentyl moiety. Due to the steric hindrance imposed by the methoxy group at the 8-position, the syn conformation of the N-glycosidic bond is expected to be favored over the anti conformation. plos.org This is a notable difference from Entecavir, where the anti conformation is generally preferred to minimize steric clash.

    Comparative Analysis of Molecular Geometry and Conformational Dynamics with Entecavir

    The addition of the 8-methoxy group introduces distinct changes to the molecular geometry of this compound when compared to its parent compound, Entecavir. These differences can be quantified through a comparative analysis of key structural parameters, which are typically obtained from DFT calculations.

    Parameter Entecavir (Computed) This compound (Predicted) Reference
    N-Glycosidic Bond Dihedral Angle (χ) Predominantly antiPredominantly syn plos.org
    C8-N7 Bond Length (Å) ~1.37Expected to be slightly longer
    C8-N9 Bond Length (Å) ~1.38Expected to be slightly longer
    C4-C5-N7 Angle (°) ~105Expected to be slightly altered
    Energy of Most Stable Conformer (kcal/mol) BaselineHigher due to steric strain plos.org

    Note: Specific computed values for this compound are not available in the cited literature and are presented as predicted trends based on analogous compounds.

    The conformational dynamics of this compound are also significantly influenced by the 8-methoxy group. The preference for the syn conformation restricts the rotational freedom around the N-glycosidic bond, leading to a more defined and less flexible structure compared to Entecavir. This has implications for how the molecule can interact with biological targets. The bulky methoxy group can also influence the puckering of the cyclopentyl ring, although this effect is likely to be less pronounced than the conformational shift of the purine base.

    Hydrogen Bonding Network Analysis and Potential for Intermolecular Interactions

    The hydrogen bonding capabilities of this compound are altered in comparison to Entecavir due to both steric and electronic effects of the methoxy group. The molecule retains the hydrogen bond donor and acceptor sites of the guanine base: the N1-H and the exocyclic N2-H₂ act as donors, while the O6 and N3 atoms act as acceptors. nih.gov

    The presence of the 8-methoxy group introduces an additional hydrogen bond acceptor site through its oxygen atom. However, the steric bulk of the methoxy group can hinder the accessibility of the N7 atom, which can also act as a hydrogen bond acceptor in the parent Entecavir molecule.

    A theoretical analysis of the hydrogen bonding network would involve identifying all potential donor-acceptor pairs and calculating their interaction energies. The introduction of the methoxy group can lead to new intramolecular hydrogen bonding possibilities, for instance, between the methoxy oxygen and a hydrogen on the cyclopentyl ring, which could further stabilize the syn conformation.

    Group Entecavir This compound Reference
    Hydrogen Bond Donors N1-H, N2-H₂N1-H, N2-H₂ nih.gov
    Hydrogen Bond Acceptors N3, O6, N7N3, O6, Methoxy Oxygen nih.gov
    Potential for Intermolecular H-Bonds HighHigh, but with altered geometry

    Influence of Methoxy Group on Electron Density Distribution and Aromaticity of the Purine Ring

    The methoxy group is known to be an electron-donating group through resonance, while it can be weakly electron-withdrawing through induction. In the context of the purine ring of this compound, the net effect is an increase in electron density, particularly at the ortho and para positions relative to the C8 atom.

    Structure Activity Relationship Sar Implications of 8 Methoxy Substitution on Nucleoside Analog Functionality

    Theoretical Impact on Binding Affinity to Hepatitis B Virus (HBV) Polymerase

    The binding affinity of a nucleoside analog triphosphate to the viral polymerase is a critical determinant of its antiviral potency. For Entecavir triphosphate (ETV-TP), this interaction is highly specific. The introduction of an 8-methoxy group is hypothesized to have complex and potentially conflicting effects on this binding.

    Molecular modeling studies of the HBV reverse transcriptase (RT) have revealed a distinct hydrophobic pocket at the rear of the deoxynucleoside triphosphate (dNTP) binding site that accommodates the exocyclic methylene (B1212753) group of Entecavir. researchgate.net This interaction is believed to be a key contributor to Entecavir's superior potency. researchgate.netnih.gov The C8 position of the purine (B94841) base is located in the major groove of the DNA double helix. A bulky substituent at this position, such as a methoxy (B1213986) group, would likely protrude into the active site of the HBV polymerase. plos.org

    This could lead to significant steric clashes with amino acid residues in the polymerase. Studies on other C8-substituted nucleosides have shown that such modifications can induce a steric clash with components of the polymerase, such as the αH helix in the thumb domain of HIV reverse transcriptase. plos.org This clash could prevent the optimal positioning of the analog for incorporation, thereby reducing its binding affinity and inhibitory potential. The precise effect would depend on the flexibility and conformation of both the methoxy group and the polymerase active site residues.

    The methoxy group is a strong electron-donating substituent. researchgate.net Its introduction at the C8-position would alter the electronic distribution of the purine ring system. researchgate.net This change in electron density could influence the hydrogen bonding patterns between the nucleobase and the amino acid residues of the polymerase active site, potentially weakening the interaction.

    Furthermore, C8-substitution in purine nucleosides is known to shift the conformational equilibrium of the glycosidic bond, favoring the syn conformation over the anti conformation that is typical for natural nucleosides. nih.gov This altered conformation could lead to an alternative, likely less favorable, binding mode within the polymerase active site, thereby decreasing the efficiency of inhibition. Studies on C8-modified adenosine (B11128) analogs have shown that this shift in sugar pucker conformation can render the molecule unfavorable for further chain extension by a polymerase. nih.gov

    Steric Hindrance Effects of the 8-Methoxy Group within the Active Site

    Postulated Influence on Phosphorylation by Cellular Kinases to the Triphosphate Form

    For a nucleoside analog to become active, it must be phosphorylated by host cell kinases to its triphosphate form. students-hub.com This multi-step process is often a rate-limiting factor in the drug's efficacy. ustc.edu.cn The substrate specificity of these kinases can be stringent, and modifications to the nucleoside structure can dramatically affect the efficiency of phosphorylation. bibliotekanauki.pl

    The initial phosphorylation step is carried out by deoxynucleoside kinases, such as deoxyguanosine kinase (dGK) for guanosine (B1672433) analogs, which is located in the mitochondria. ustc.edu.cnbibliotekanauki.pl The addition of a methoxy group at the C8 position could hinder the recognition and binding of 8-Methoxy Entecavir by these kinases. Research on other modified nucleosides, such as 2′-O-(2-Methoxyethyl)guanosine, has shown that they are not effectively phosphorylated by cytosolic nucleoside kinases. medchemexpress.com While this modification is on the sugar moiety, it highlights that methoxy groups can impede kinase activity. Conversely, some C8-substituted guanosine ribonucleosides, including 8-methoxyguanosine, have been shown to possess immunostimulatory activity, indicating they are recognized by cellular machinery, though not necessarily for the purpose of phosphorylation into an antiviral agent. nih.gov Therefore, it is plausible that the 8-methoxy substitution would significantly reduce the rate and extent of phosphorylation, leading to lower intracellular concentrations of the active triphosphate form and consequently, reduced antiviral potency.

    Hypothetical Effects on DNA Chain Elongation and Termination Mechanisms

    Nucleoside analogs inhibit viral replication by being incorporated into the growing viral DNA chain and terminating its elongation. Entecavir is not an obligate chain terminator; because it possesses a 3'-hydroxyl group equivalent, it allows for the incorporation of a few additional nucleotides before halting DNA synthesis, a mechanism known as delayed chain termination. nih.govnih.gov This is thought to be caused by steric constraints imposed by the incorporated drug on the subsequent nucleotide addition. nih.gov

    Research on 8-modified 2′-deoxyadenosine analogs in the context of HIV-1 has demonstrated that modifications on the C8 position of the purine base can specifically induce delayed chain termination. plos.org The proposed mechanism involves a steric clash between the C8-substituent and the polymerase at a distance from the catalytic site after the analog has been incorporated into the DNA chain. plos.org It is hypothesized that after incorporation of this compound triphosphate, the 8-methoxy group would reside in the major groove of the newly formed DNA-template duplex. As the polymerase translocates, this bulky group could conflict with the enzyme structure, distorting the active site and preventing further efficient elongation. Studies with other C8-modified ATP analogs have shown they can act as chain terminators, with the inhibition mechanism potentially linked to forcing the ribose sugar into an unfavorable conformation for subsequent nucleotide addition. nih.govnih.gov

    Comparative Analysis with Other Modified Nucleoside Analogs in Preclinical SAR Studies

    While data for this compound is limited, SAR studies on related compounds provide valuable insights. The antiviral activity of purine analogs is highly sensitive to substitutions. For instance, studies on 9-alkoxypurines showed that guanine (B1146940) derivatives had potent anti-herpesvirus activity, while the corresponding 2-aminopurine (B61359) precursors were inactive in vitro but served as effective oral prodrugs. nih.gov

    In another study on methylenecyclopropane (B1220202) analogs (structurally related to Entecavir's carbocyclic ring), a large set of compounds with ether and thioether substituents at the C6 position of the purine were synthesized. nih.gov The results showed that the spectrum and potency of antiviral activity were highly dependent on the nature and size of the 6-alkoxy group. This underscores the principle that modifications to the purine base can significantly modulate antiviral efficacy. For example, a C6-methoxy group on a 2'-methylguanosine prodrug was found to be essential for improving activity against the HCV replicon. nih.gov

    The table below illustrates hypothetical comparative data based on SAR principles from related C6- and C8-substituted nucleoside analogs.

    CompoundModificationPostulated Primary EffectExpected Relative Potency vs. Entecavir
    EntecavirNone (Reference)Potent HBV polymerase inhibition100%
    8-Bromo-EntecavirC8-BromoSteric hindrance; altered electronicsSignificantly Lower
    8-Amino-EntecavirC8-AminoAltered H-bonding; potential steric hindranceLower
    This compound C8-Methoxy Significant steric hindrance; poor phosphorylation Significantly Lower
    6-Methoxy-EntecavirC6-MethoxyMay alter binding/prodrug conversionVariable (Potentially Higher or Lower)

    This table is illustrative and based on extrapolation from published SAR studies on related nucleoside analogs. Actual preclinical data would be required for definitive comparison.

    Considerations for Viral Resistance Mechanisms Related to Structural Modifications

    A high genetic barrier to resistance is a key advantage of Entecavir. spandidos-publications.com Resistance in treatment-naïve patients is rare because it requires multiple mutations in the HBV polymerase. turkjgastroenterol.org The primary resistance pathway involves the lamivudine-resistance mutations (rtL180M and rtM204V/I) plus at least one additional Entecavir-specific substitution at residues rtT184, rtS202, or rtM250. natap.org

    These resistance mutations confer resistance primarily through steric hindrance, which alters the dNTP binding pocket and reduces the binding affinity for Entecavir triphosphate. xiahepublishing.comasm.org The introduction of an 8-methoxy group would add another steric component to this interaction. It is plausible that the bulky 8-methoxy group could exacerbate the steric clash caused by resistance mutations like rtM204V, potentially rendering the virus highly resistant. Conversely, the new substituent might interact differently with the mutated polymerase, possibly even restoring some level of sensitivity, although this is less likely. Given that Entecavir resistance already relies on steric effects, adding another bulky group to the inhibitor would likely make it more, not less, susceptible to resistance mutations that alter the shape and size of the binding pocket.

    Entecavir Resistance Mutation Location in Polymerase Mechanism of Resistance to Entecavir Hypothetical Impact on this compound Activity
    rtL180M + rtM204VYMDD motif (Domain C) & Domain BCauses steric hindrance, repositioning the YMDD loop and reducing the binding pocket size. asm.orgresearchgate.netWould likely compound the steric hindrance, further reducing binding affinity.
    + rtT184G/S/L/I/CDomain BAdjacent to YMDD loop, further alters positioning and reduces the ETV-TP binding pocket. researchgate.netThe combined steric bulk of the mutation and the 8-methoxy group would likely abolish binding.
    + rtS202G/I/CYMDD motif (Domain C)Destabilizes the binding pocket for ETV-TP. researchgate.netHigh probability of synergistic negative impact, leading to high-level resistance.
    + rtM250L/V/IPrimer Grip (Domain E)Repositions the primer-template, indirectly shifting the dNTP binding pocket. researchgate.netThe effect is less direct, but any alteration to the binding pocket geometry would likely be exacerbated.

    Process Development and Impurity Control Strategies in Entecavir Manufacturing

    Process Optimization to Minimize 8-Methoxy Entecavir Formation

    Minimizing the formation of this compound at the source is the most efficient strategy for impurity control. This involves optimizing the reaction conditions and selecting appropriate reagents to disfavor the pathway leading to its creation.

    The synthesis of complex molecules like Entecavir involves multiple steps where the choice of reagents and reaction conditions can significantly impact the impurity profile. organicchemistry.eubuct.edu.cn Process development involves screening various alternatives to identify those that provide high yield and purity. For instance, in steps involving the coupling of the purine (B94841) base, the choice of solvent, base, and protecting groups is critical. google.comgoogle.com

    Key parameters that are typically screened include:

    Solvents: Different solvents can alter reaction kinetics and selectivity. In the Mitsunobu reaction, a key step in some synthetic routes, solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) may be used, and their selection can influence the formation of side products. google.com

    Reagents: The choice of coupling agents, bases, and protecting groups is fundamental. For example, alternatives to the standard Mitsunobu reagents like diethyl azodicarboxylate (DEAD) could be explored. google.com Similarly, different reducing agents, such as sodium dithionite (B78146) or NaBH4/THF, can be used for the reduction of nitro groups in pyrimidine (B1678525) intermediates, potentially affecting downstream impurity formation. google.comgoogle.com

    Temperature and Reaction Time: These variables are crucial for controlling the reaction kinetics. Running reactions at an optimal temperature, such as the -20°C used in some Mitsunobu reactions for Entecavir synthesis, can minimize side reactions. google.com

    Table 1: Examples of Reagent Screening in Entecavir Synthesis Pathways
    Reaction StepStandard Reagent/ConditionAlternative Reagent/Condition ScreenedPotential Impact on Purity
    Coupling Reaction (e.g., Mitsunobu)Diethyl azodicarboxylate (DEAD), Tetrahydrofuran (THF)Diisopropyl azodicarboxylate (DIAD), DichloromethaneAlters the profile and quantity of side products, potentially reducing this compound. google.com
    Nitro Group ReductionSodium dithioniteNaBH4/THF, SnCl2, TiCl2(Cp)2/SmDifferent reagents offer varying selectivity and may prevent the formation of specific impurities. google.comgoogle.com
    Hydroxyl ProtectionSilylating reagentsAcetaldehyde diethyl acetal, p-methoxybenzyl chlorideCan simplify purification by yielding crystalline intermediates instead of oils, improving overall purity. google.comchemicalbook.com

    Design of Experiments (DoE) is a powerful statistical methodology used to systematically determine the relationship between process inputs (factors) and outputs (responses). acsgcipr.org In the context of Entecavir manufacturing, DoE is employed to identify and optimize the Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs), such as the level of this compound. prismtc.co.ukdokumen.pub

    A DoE approach for minimizing this compound would typically involve:

    Factor Identification: Identifying potential process parameters that could influence the formation of the impurity, such as temperature, reaction time, reagent stoichiometry, and catalyst loading. dokumen.pub

    Experimental Design: Selecting an appropriate experimental design (e.g., factorial or response surface design) to study the effects of these factors and their interactions. mdpi.com

    Execution and Analysis: Running the experiments as per the design and analyzing the resulting data to build a mathematical model that describes how the factors influence the impurity level. dokumen.pub

    Optimization: Using the model to identify the optimal operating conditions that minimize the formation of this compound while maintaining a high yield of Entecavir. prismtc.co.uk

    This systematic approach helps in developing a robust process that consistently produces high-quality Entecavir with minimal impurities. acsgcipr.orgprismtc.co.uk

    Table 2: Hypothetical DoE Plan for Minimizing this compound
    Factor (Input Variable)Low LevelHigh LevelResponse (Output Variable)
    Reaction Temperature-25°C-15°CThis compound Level (%)
    Reagent Molar Ratio1.1 eq1.5 eq
    Reaction Time1 hour3 hours

    Screening of Alternative Reagents and Reaction Conditions

    Implementation of Process Analytical Technology (PAT) for Real-time Impurity Monitoring

    Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comadragos-pharma.com The goal of PAT is to ensure final product quality by building it into the process from the start. agcbio.com

    For controlling this compound, PAT can be implemented to monitor its formation in real-time. This allows for immediate adjustments to process parameters if impurity levels begin to deviate from the desired range.

    Common PAT tools include:

    Spectroscopic Techniques: In-line or on-line spectroscopic tools like Near-Infrared (NIR) or Raman spectroscopy can monitor the chemical composition of the reaction mixture continuously. fette-compacting.comnih.gov These methods can be calibrated to detect and quantify specific molecules, providing real-time data on the concentration of Entecavir, starting materials, and impurities like this compound. agcbio.comnih.gov

    Chromatographic Techniques: Real-time High-Performance Liquid Chromatography (HPLC) can be integrated into the process to provide detailed information on the impurity profile at various stages. adragos-pharma.com

    By continuously monitoring the process, PAT enables a deeper process understanding and facilitates a shift from batch-based quality testing to continuous process verification and real-time release. agcbio.comnih.gov

    Downstream Purification Techniques for Effective Removal of this compound

    Even with an optimized process, trace amounts of impurities may still form. Therefore, effective downstream purification steps are essential to remove this compound and other impurities to meet the stringent purity requirements for APIs.

    Chromatography is a fundamental technique for separating components of a mixture. In pharmaceutical manufacturing, preparative chromatography is used to isolate and purify compounds on a large scale.

    Preparative High-Performance Liquid Chromatography (Prep HPLC): This technique offers very high resolution and is capable of separating impurities with very similar structures to the main compound. biotage.com It uses smaller particle size media packed in columns, leading to higher efficiency but also higher backpressure. biotage.com While effective, its cost and complexity can be higher than other methods. biotage.comindexcopernicus.com

    Flash Chromatography: This is a faster, lower-pressure form of column chromatography that is often used for purification. nih.gov Modern high-performance flash columns can provide excellent separation and are a cost-effective method for removing the majority of contaminants before a final polishing step if needed. biotage.comcardiff.ac.uk

    Both methods rely on the differential partitioning of the API and impurities (like this compound) between a stationary phase (e.g., silica (B1680970) gel, C18) and a mobile phase. ualberta.ca

    Table 3: Comparison of Chromatographic Purification Methods
    AttributePreparative HPLCFlash Chromatography
    Resolution/EfficiencyVery HighModerate to High
    SpeedSlowerFaster
    Operating PressureHighLow to Medium
    Cost (Column/System)HighLower
    Typical UseFinal purification of challenging separations. biotage.comIntermediate or primary purification. nih.gov

    Crystallization is a highly effective and widely used purification technique in the pharmaceutical industry due to its efficiency, cost-effectiveness, and scalability. google.com It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.

    The process typically involves:

    Dissolving the crude Entecavir (containing this compound) in a suitable solvent at an elevated temperature.

    Cooling the solution to induce crystallization of the pure Entecavir, as it is less soluble at lower temperatures.

    Impurities like this compound, which are present in smaller amounts, ideally remain dissolved in the solvent (mother liquor). google.com

    The pure Entecavir crystals are then isolated by filtration.

    This process can be repeated (recrystallization) to achieve even higher purity. The development of specific crystalline forms (polymorphs) of Entecavir, such as the monohydrate or solvates with DMF, can also be a deliberate strategy to ensure high purity and stability. nih.govgoogle.com In some Entecavir synthesis processes, key intermediates are designed to be crystalline, allowing for purification by crystallization at multiple stages, which is more efficient and environmentally friendly than column chromatography. google.comgoogle.com

    Future Directions and Advanced Research Perspectives on 8 Methoxy Entecavir

    Application of Computational Chemistry for Predicting Impurity Reactivity and Degradation Pathways

    Computational chemistry offers powerful tools for predicting the reactivity and degradation of pharmaceutical impurities like 8-Methoxy Entecavir. Techniques such as Density Functional Theory (DFT) can be employed to model the molecule's electronic structure and predict sites susceptible to chemical attack. chemrxiv.org By calculating properties like molecular electrostatic potential (MEP), researchers can identify electron-rich and electron-deficient regions, which are prone to electrophilic and nucleophilic attacks, respectively. chemrxiv.org

    For this compound, computational models could predict its degradation under various stress conditions, such as acidic, basic, oxidative, and photolytic environments. frontiersin.org For instance, modeling could reveal the likelihood of hydrolysis of the methoxy (B1213986) group or oxidation of the purine (B94841) ring system. Such predictive studies are crucial in the early stages of drug development to anticipate potential degradation products, thereby guiding the development of stable formulations and appropriate analytical methods. pageplace.deresearchgate.net These in silico predictions can significantly reduce the experimental workload required for forced degradation studies. frontiersin.org

    Advanced Spectroscopic Techniques for High-Resolution Structural Analysis of Trace Impurities

    The definitive identification and structural elucidation of trace impurities are paramount for ensuring drug safety and quality. For a compound like this compound, which is structurally very similar to the active pharmaceutical ingredient (API) Entecavir, high-resolution analytical techniques are indispensable.

    Advanced spectroscopic methods are crucial for this purpose:

    High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap MS provide highly accurate mass measurements, enabling the determination of the elemental composition of an impurity with a high degree of confidence. metrolab.blogthermofisher.com When coupled with liquid chromatography (LC-MS/MS), it allows for the separation and sensitive detection of impurities in complex mixtures. nih.govnih.gov

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D-NMR) techniques, such as COSY, HSQC, and HMBC, are powerful for elucidating the complete chemical structure of an impurity. These methods reveal through-bond correlations between protons and carbons, allowing for the unambiguous assignment of the methoxy group to the C8 position of the purine ring in this compound. While NMR is less sensitive than MS, it provides unparalleled structural detail. uii.ac.idijcrt.org

    The combination of these techniques is often necessary for the complete characterization of impurities, especially those present at very low levels. symeres.com

    Exploration of this compound as a Non-Active Analog for Target Binding Studies or Probe Development

    Structurally similar but biologically inactive (or significantly less active) analogs of drugs can be invaluable tools in research. mdpi.com this compound, as a close structural analog of the potent antiviral Entecavir, could potentially serve such a role. Entecavir functions by inhibiting the viral polymerase of the Hepatitis B virus (HBV) after being converted to its triphosphate form. plos.orgasm.org

    The addition of a methoxy group at the 8-position could sterically hinder the molecule's ability to bind to the active site of the HBV polymerase. If studies confirm that this compound is non-active or has significantly reduced activity, it could be developed as:

    A Negative Control in Target Binding Assays: To ensure that the observed biological effect of Entecavir is specific to its interaction with the target enzyme.

    A Molecular Probe: By attaching a fluorescent or radioactive label, this compound could be used to study the localization and trafficking of nucleoside analogs within cells without eliciting a therapeutic effect.

    A Tool for Resistance Studies: It could be used in competition assays to investigate the binding mechanisms of resistant viral polymerases. plos.org

    The development of such probes relies on the principle that the analog retains similar physical properties to the parent drug but lacks its biological activity. nih.gov

    Development of Novel Analytical Assays for Distinguishing Entecavir and its Structural Analogs in Complex Matrices

    The structural similarity between Entecavir and its analogs, such as this compound and various diastereomers, presents a significant analytical challenge. heraldopenaccess.us Developing selective and sensitive assays is crucial for accurate quantification in both pharmaceutical formulations and biological samples (e.g., plasma). nih.gov

    Recent advancements in analytical chemistry offer solutions:

    Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and faster analysis times compared to conventional HPLC, improving the separation of closely related compounds. metrolab.blog

    Chiral Chromatography: Essential for separating stereoisomers of Entecavir, which may have different pharmacological and toxicological properties. researchgate.net

    Advanced Mass Spectrometry Techniques: Methods like high-resolution tandem mass spectrometry (LC-MS/MS) provide the selectivity and sensitivity needed to detect and quantify low levels of impurities in complex matrices like human plasma. nih.govresearchgate.net The use of a structural analog as an internal standard can improve the accuracy and precision of these assays. nih.gov

    These methods are validated according to ICH guidelines to ensure their reliability for quality control and clinical sample analysis. nih.govresearchgate.net

    Academic Contributions to Regulatory Science Regarding Pharmaceutical Impurities and Related Substances

    Academic research plays a vital role in shaping the scientific foundation of regulatory guidelines for pharmaceutical impurities. The International Council for Harmonisation (ICH) guidelines (e.g., Q3A, Q3B, M7) provide a framework for the control of impurities, but their implementation and evolution are informed by ongoing scientific discourse. jpionline.orgeuropa.eueuropa.eunih.govich.org

    Academic contributions in this area include:

    Developing New Analytical Technologies: Pushing the boundaries of detection and characterization of trace impurities. researchgate.net

    Investigating Degradation Pathways: Elucidating how and why impurities form, which helps in designing more stable drugs and formulations. pageplace.denih.gov

    In Silico Toxicology: Creating computational models to predict the potential toxicity of impurities, which aids in setting safe limits and aligns with the principles of the ICH M7 guideline for mutagenic impurities. frontiersin.orgeuropa.eu

    Case Studies: Publishing detailed investigations into specific impurities, like this compound, which provide real-world data that can inform regulatory policy and industry best practices.

    This continuous feedback loop between academic research, the pharmaceutical industry, and regulatory bodies ensures that guidelines remain scientifically sound and protective of public health. nih.gov

    Q & A

    Q. What synthetic methodologies are recommended for preparing 8-Methoxy Entecavir?

    The synthesis of this compound derivatives can be adapted from protocols used for structurally similar compounds. For example, the 8-methoxy derivative of deazariboflavin was synthesized using m-anisidine as a starting material instead of m-aminophenol, followed by HPLC purification (XBridge column) and lyophilization . Researchers should validate reaction conditions (e.g., solvent systems, catalysts) and characterize intermediates via NMR and mass spectrometry to confirm structural integrity.

    Q. How can HPLC methods be optimized for quantifying this compound in complex mixtures?

    A validated HPLC method for entecavir (linear range: 5–100 µg/mL, R = 0.9999) can serve as a template . For this compound, adjust mobile phase composition (e.g., acetonitrile-phosphate buffer gradients) and column temperature to resolve it from analogs like 8-hydroxy entecavir. System suitability testing using reference mixtures (e.g., 0.1% this compound in entecavir) ensures precision .

    Q. What physicochemical properties of this compound are critical for preformulation studies?

    Key parameters include solubility (water/organic solvents), oil-water partition coefficient (logP), and pH-dependent stability. Entecavir’s low water solubility and logP trends with pH suggest similar behavior for this compound. Use shake-flask or HPLC methods to measure solubility and logP under physiologically relevant pH conditions (e.g., 1.2–7.4).

    Advanced Research Questions

    Q. How does hepatic steatosis influence the pharmacokinetic-pharmacodynamic (PK-PD) profile of entecavir analogs like this compound?

    Hepatic steatosis reduces entecavir’s efficacy (e.g., lower HBV-DNA clearance rates at 24–96 weeks) due to altered drug distribution or metabolic pathways . For this compound, design preclinical studies in steatotic liver models (diet-induced or genetic rodent models) to measure tissue concentration via LC-MS/MS and correlate with virological endpoints (e.g., cccDNA levels) .

    Q. What experimental strategies address contradictions in entecavir combination therapy data for HBV treatment?

    While entecavir-tenofovir combinations show faster HBV-DNA suppression, non-adherence and viral rebound risks complicate interpretation . For this compound, use in vitro combination screens (e.g., with siRNA or immune modulators) and apply rigorous adherence monitoring in clinical trials (e.g., MEMS caps) to isolate drug-specific effects .

    Q. How can base-editing technologies inform mechanistic studies of this compound’s antiviral activity?

    Base-editing tools that disrupt HBV cccDNA (e.g., cytosine deaminase systems) provide a platform to compare this compound’s efficacy against wild-type and edited HBV strains. Measure viral rebound post-treatment in humanized liver mouse models, using entecavir as a control .

    Q. What statistical approaches are robust for analyzing multivariate confounders in this compound efficacy trials?

    Multivariate logistic regression (adjusting for waist circumference, serum triglycerides, uric acid) effectively identifies independent predictors of treatment failure in entecavir studies . For this compound, apply propensity score matching to balance baseline covariates (e.g., hepatic fibrosis stage) and use time-to-event analysis (Cox models) for longitudinal data .

    Methodological Considerations

    • Data Contradictions : Address discrepancies (e.g., combination vs. monotherapy outcomes) by stratifying analyses by adherence rates or resistance mutations .
    • Safety Profiling : Reference entecavir’s toxicology data (oral LD50, reproductive toxicity) but conduct in vitro genotoxicity assays (e.g., comet assay, γH2AX foci) for this compound, given entecavir’s potential DNA repair interference .

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